Regioisomeric Acetate Position Dictates Olfactory Character: 6-Acetoxy vs. 4-Acetoxy Pyran Comparison
The acetate substituent position on the tetrahydropyran ring is a primary determinant of olfactory character. CAS 23330-10-1 bears the acetate at the 6-position (lactone oxygen), whereas Jasmal® (CAS 18871-14-2) bears the acetate at the 4-position with a 3-pentyl substituent. The 4-acetoxy isomer Jasmal® is characterized by sweet-floral, fruity, slightly woody, and jasmin-like odor descriptors . The 6-acetoxy regioisomer (CAS 23330-10-1) represents a structurally distinct scaffold where the acetate is directly attached to the lactone carbonyl carbon, altering both the electronic environment and steric presentation of the ester moiety. This regioisomeric difference prevents direct one-to-one olfactory substitution, as evidenced across the broader jasmine pyran family where Jessemal® (butyl-methyl isomer, CAS 38285-49-3) and Jasmal® produce markedly different creamy/green odor profiles despite sharing the 4-acetate motif .
| Evidence Dimension | Olfactory character (odor descriptor profile) |
|---|---|
| Target Compound Data | 6-acetoxy regioisomer; acetate positioned at lactone carbonyl (C-6) of tetrahydro-2H-pyran-2-one scaffold |
| Comparator Or Baseline | Jasmal® (CAS 18871-14-2): 4-acetoxy regioisomer; odor described as sweet-floral, fruity, slightly woody, jasmin-like |
| Quantified Difference | Regioisomeric structural difference (6-acetoxy vs. 4-acetoxy) produces qualitatively distinct odor profiles; precise quantitative ODT (Odor Detection Threshold) values specific to CAS 23330-10-1 are not publicly available in peer-reviewed literature as of the search date |
| Conditions | Olfactory evaluation context: fragrance ingredient assessment; Jasmal® odor descriptors from supplier technical documentation and The Good Scents Company database |
Why This Matters
Procurement decisions must account for regioisomeric identity because substituting a 4-acetoxy pyran for a 6-acetoxy pyran will alter the fragrance character of the final formulation, potentially compromising product olfactory consistency.
